destruxin A5

描述

Overview of Destruxin A5

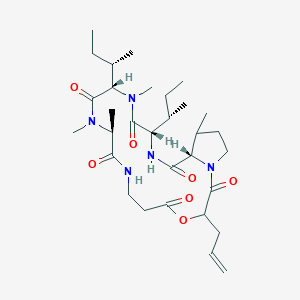

This compound is a cyclic depsipeptide belonging to the destruxin family, a class of secondary metabolites produced by entomopathogenic fungi. Its molecular formula is $$ \text{C}{31}\text{H}{51}\text{N}{5}\text{O}{7} $$, with a molecular weight of 605.8 g/mol. Structurally, it features a hexadepsipeptide backbone comprising five amino acid residues and one α-hydroxy acid, forming a lactone bond that confers cyclization. Key structural distinctions include a β-methylproline (β-MePro) residue and a methylisoleucine (MeIle) moiety, which differentiate it from other destruxins. This compound exhibits insecticidal activity, particularly against Drosophila melanogaster, with an LC$$_{50}$$ of 52 ppm, and has been implicated in immunosuppressive effects on insect hemocytes.

Taxonomic Classification within Cyclic Depsipeptides

Cyclic depsipeptides (CDPs) are characterized by ester bonds replacing one or more amide linkages. This compound falls under the hexadepsipeptide subclass, which consists of six residues. It shares this classification with other fungal metabolites, such as enniatins and beauvericins. Unlike homodetic cyclic peptides (e.g., cyclosporine), destruxins are classified as cyclo-isopeptides due to non-α-amide bonds between side chains and carboxyl groups. The presence of β-MePro and MeIle residues places this compound in a unique subgroup within the destruxin family, which is further categorized based on hydroxyl acid type and amino acid substitutions.

Historical Discovery and Characterization

This compound was first isolated in 1996 from the entomopathogenic fungus Aschersonia sp. during a bioassay-guided study targeting insecticidal compounds. Prior to this, destruxins were primarily associated with Metarhizium anisopliae, a well-known insect pathogen. Structural elucidation via NMR and mass spectrometry revealed its distinct β-MePro and MeIle substitutions, diverging from the proline and methylvaline residues common in destruxins A and B. This discovery expanded the known structural diversity of destruxins and highlighted Aschersonia as a novel biosynthetic source.

Aschersonia sp. as a Novel Source of Destruxins

The genus Aschersonia, a group of insect-pathogenic fungi, emerged as a critical producer of this compound alongside destruxin A4 and homodestruxin B. This marked a departure from the traditional association of destruxins with Metarhizium species. Aschersonia-derived destruxins exhibit structural variations, such as the MeIle substitution, which may influence bioactivity. The discovery underscored the metabolic versatility of entomopathogenic fungi and their potential for yielding bioactive compounds with unique pharmacophores.

Relationship to Other Destruxin Variants

This compound is part of a family of over 28 structurally related compounds, including destruxins A, B, D, and E. Key differences arise from residue substitutions:

- Destruxin A : Contains proline and methylvaline.

- Destruxin B : Features desmethyl variants and lower insecticidal potency.

- Destruxin E : Includes an epoxy group, enhancing toxicity in Galleria mellonella.

A comparative analysis of LC$${50}$$ values reveals that this compound (52 ppm) is less potent than destruxin E (LC$${50}$$ < 10 ppm) but more active than homodestruxin B (inactive at 400 ppm). Structural-activity relationships suggest that β-MePro and MeIle residues modulate target specificity, potentially influencing interactions with insect ion channels or immune cells.

Table 1: Structural and Functional Comparison of Selected Destruxins

The biosynthesis of destruxins involves nonribosomal peptide synthetases (NRPSs), with gene clusters such as dtxS1 and dtxS2 responsible for core assembly and post-modifications. Horizontal gene transfer events may explain the presence of destruxin pathways in both Metarhizium and Aschersonia, though this requires further genomic validation.

属性

分子式 |

C31H51N5O7 |

|---|---|

分子量 |

605.8 g/mol |

IUPAC 名称 |

(10S,13S,16S,19S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |

InChI |

InChI=1S/C31H51N5O7/c1-10-13-22-29(40)36-17-15-20(6)25(36)28(39)33-24(18(4)11-2)30(41)35(9)26(19(5)12-3)31(42)34(8)21(7)27(38)32-16-14-23(37)43-22/h10,18-22,24-26H,1,11-17H2,2-9H3,(H,32,38)(H,33,39)/t18-,19-,20?,21-,22?,24-,25-,26-/m0/s1 |

InChI 键 |

PGUIAWATJDLBEN-KOSMNMCVSA-N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)OC(C(=O)N2CCC([C@H]2C(=O)N1)C)CC=C)C)C)[C@@H](C)CC)C |

规范 SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC=C)C)C)C(C)CC)C |

同义词 |

destruxin A5 |

产品来源 |

United States |

科学研究应用

Liver Fibrosis

Destruxin A5 has demonstrated significant anti-fibrotic effects in liver fibrosis models. Research indicates that it effectively reduces the levels of phosphorylated PDGFR-β, AKT, and ERK in liver tissues, suggesting a decrease in fibrogenic signaling pathways. In vitro, ex vivo, and in vivo studies have shown that this compound alleviates liver fibrosis by blocking PDGF-BB/PDGFR-β signaling .

Cancer Treatment

This compound has been investigated for its anticancer properties against various malignancies, including:

- Colorectal Cancer : Studies have shown that this compound can induce apoptosis in colorectal cancer cells through intrinsic mitochondrial pathways and by inhibiting cell cycle progression .

- Leukemia and Lymphomas : The compound has exhibited cytotoxic effects against leukemia and lymphoma cell lines, demonstrating potential as a therapeutic agent in hematological malignancies .

- Non-Small Cell Lung Cancer : this compound has shown promise when used in combination with other therapies, such as tyrosine kinase inhibitors, enhancing therapeutic efficacy against non-small cell lung cancer .

Case Studies

Several studies have documented the efficacy of this compound across different models:

Potential for Clinical Use

The selective nature of this compound's action on the PDGF-BB/PDGFR-β pathway presents it as a promising candidate for further clinical development. Its ability to target specific signaling pathways without affecting other cellular functions may reduce side effects commonly associated with broad-spectrum chemotherapeutics.

相似化合物的比较

Research Findings and Clinical Implications

Antifibrotic Efficacy

- In Vitro : this compound (10 μM) reduces PDGF-BB-induced HSC migration by 70% and downregulates α-SMA, collagen I/III by 50–60% .

- In Vivo : In bile duct ligation (BDL) mice, this compound (5 mg/kg/day) decreases hydroxyproline content by 40% and serum ALT/AST levels by 30%, outperforming sunitinib in safety .

Selectivity Profile

| Kinase/Receptor | This compound Inhibition | Sunitinib Inhibition |

|---|---|---|

| PDGFR-β | Yes (IC50: 4.92 μM) | Yes (IC50: 50 nM) |

| VEGFR2 | No | Yes (IC50: 10 nM) |

| PDGFR-α | No | Yes (IC50: 39 nM) |

Advantage : this compound’s selectivity minimizes adverse effects linked to multi-kinase inhibitors .

准备方法

Fungal Strain and Culture Conditions

This compound is biosynthesized by Metarhizium anisopliae, a fungus widely studied for its secondary metabolites. The fermentation process begins with the inoculation of a high-yield fungal strain into a liquid medium optimized for destruxin production. Typical media compositions include carbon sources such as glucose (20–30 g/L), nitrogen sources like peptone (10–15 g/L), and trace minerals (e.g., MgSO₄, KH₂PO₄). Submerged fermentation is conducted in bioreactors at 25–28°C with continuous aeration (0.5–1.0 vvm) and agitation (150–200 rpm) to enhance mycelial growth and metabolite secretion. The incubation period ranges from 7 to 14 days, with periodic monitoring of pH (maintained at 5.5–6.5) and dissolved oxygen levels.

Optimization of Fermentation Parameters

Studies have demonstrated that destruxin yields correlate strongly with fungal stress conditions. For instance, nitrogen limitation and elevated carbon-to-nitrogen (C/N) ratios (≥5:1) trigger secondary metabolite production. Additionally, two-stage fermentation strategies—where biomass accumulation occurs in a nutrient-rich medium followed by a production phase in a minimal medium—have been shown to increase this compound titers by 40–60%.

Extraction Techniques for this compound

Solvent Extraction Methods

Post-fermentation, the culture broth undergoes separation via centrifugation (10,000 ×g, 20 min) to isolate the supernatant from mycelial biomass. this compound, being hydrophobic, is extracted using organic solvents such as ethyl acetate or chloroform in a 1:1 (v/v) ratio. The solvent phase is then evaporated under reduced pressure (40°C, 0.1 bar) to obtain a crude extract. Recovery rates for this step typically exceed 85%, as quantified by high-performance liquid chromatography (HPLC).

Solid-Phase Extraction (SPE) for Preliminary Purification

Crude extracts are further purified using C18 solid-phase extraction cartridges. The extract is loaded onto the cartridge, washed with 20% methanol to remove polar impurities, and eluted with 80% methanol. This step enriches this compound concentration by 3–5-fold, achieving a purity of 60–70% as assessed by thin-layer chromatography (TLC).

Chromatographic Purification Strategies

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (250 × 10 mm, 5 μm) is employed for final purification. The mobile phase consists of acetonitrile and water (65:35, v/v) with 0.1% trifluoroacetic acid, delivered at 2 mL/min. this compound elutes at 12–14 minutes under these conditions, with UV detection at 210 nm. Collecting and lyophilizing the target fraction yields this compound at >95% purity, confirmed by analytical HPLC.

Table 1: HPLC Parameters for this compound Purification

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 10 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Water (65:35) + 0.1% TFA |

| Flow Rate | 2 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time | 12–14 min |

Countercurrent Chromatography (CCC)

As an alternative to HPLC, CCC using a two-phase solvent system (hexane:ethyl acetate:methanol:water, 3:5:3:5) has been explored for scalable purification. This method achieves comparable purity (92–94%) with higher throughput, making it suitable for industrial applications.

Structural Characterization of this compound

Mass Spectrometry Analysis

Liquid chromatography-electrospray ionization-time-of-flight mass spectrometry (LC-ESI-TOF MS) is the gold standard for this compound identification. Positive ion mode analysis reveals a protonated molecular ion [M+H]⁺ at m/z 593.3, consistent with its molecular formula C₂₈H₄₀N₆O₇. Collision-induced dissociation (CID) fragments further confirm the cyclic hexadepsipeptide structure, with key fragments at m/z 455.2 (loss of Leu) and 328.1 (loss of Pro).

Table 2: LC-ESI-TOF MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₈H₄₀N₆O₇ |

| [M+H]⁺ | 593.3 |

| Major Fragments | 455.2, 328.1 |

| Ionization Mode | Positive |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra (600 MHz, CDCl₃) provide detailed structural insights. Key signals include:

-

δ 1.2–1.4 ppm (methyl groups of Ile and Val).

Heteronuclear single quantum coherence (HSQC) and correlation spectroscopy (COSY) analyses further resolve the peptide sequence and cyclic ester linkage.

Validation of Biological Activity

Post-purification, this compound’s bioactivity is validated using in vitro assays. For example, its inhibition of platelet-derived growth factor receptor-β (PDGFR-β) signaling is assessed via surface plasmon resonance (SPR), showing a binding affinity (Kₐ) of 4.92 μM. Cell proliferation assays in hepatic stellate cells (HSCs) demonstrate 50% inhibition (IC₅₀) at 10 μM .

常见问题

Q. What experimental methodologies are recommended for isolating and purifying destruxin A5 from fungal cultures?

this compound isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as HPLC or column chromatography. Researchers should optimize extraction parameters (e.g., solvent polarity, temperature) based on fungal strain variability . Purity validation via NMR and mass spectrometry is critical, with protocols adapted from studies on structurally similar cyclodepsipeptides .

Q. How can researchers detect and quantify this compound in complex biological matrices?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Method validation should include calibration curves (linearity: R² > 0.99), recovery rates (>80%), and limits of detection (LOD < 1 ng/mL). Matrix effects (e.g., ion suppression in insect hemolymph) must be addressed using isotope-labeled internal standards .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

- Cytotoxicity : MTT assay on insect cell lines (e.g., Sf9) with IC₅₀ calculations.

- Antimicrobial activity : Broth microdilution for MIC determination. Controls must account for solvent interference (e.g., DMSO < 0.1% v/v) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its mechanism of action in eukaryotic cells?

Structure-activity relationship (SAR) studies require targeted synthesis (e.g., esterification of hydroxyl groups) and comparative assays. For example, methylated derivatives show reduced ionophoric activity in patch-clamp electrophysiology experiments, suggesting hydroxyl groups are critical for membrane disruption . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to ATPase domains .

Q. What experimental designs address discrepancies in reported cytotoxicity levels of this compound across studies?

Contradictory data (e.g., IC₅₀ ranging from 10–100 µM) may arise from:

Q. How can researchers model this compound’s environmental persistence and non-target organism toxicity?

Use microcosm experiments to simulate soil/water degradation kinetics under UV exposure. LC-MS quantifies residual this compound, while non-target toxicity is assessed via Daphnia magna acute toxicity tests (OECD Guideline 202). Data should be analyzed using first-order decay models (R² > 0.95) .

Q. What proteomic approaches identify this compound’s molecular targets in insect hosts?

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) combined with affinity purification mass spectrometry (AP-MS) can pinpoint binding partners. For example, a 2024 study identified mitochondrial complex I subunits as primary targets in Plutella xylostella .

Methodological Guidance

Q. How should researchers validate this compound’s purity and stability during long-term storage?

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

Four-parameter logistic models (e.g., Hill equation) are standard for sigmoidal dose-response curves. Use Akaike Information Criterion (AIC) to compare model fits and bootstrap resampling (n=10,000) for confidence intervals .

Q. How can transcriptomic data elucidate this compound’s sublethal effects on insect physiology?

RNA-Seq (Illumina NovaSeq) with differential expression analysis (DESeq2, FDR < 0.05) identifies upregulated apoptosis pathways. Validate via qRT-PCR on key genes (e.g., caspase-3) .

Data Presentation Standards

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。